molecular formula C10H14N2O B3338128 1-Ethyl-3-(4-methylphenyl)urea CAS No. 84662-50-0

1-Ethyl-3-(4-methylphenyl)urea

Cat. No.: B3338128
CAS No.: 84662-50-0
M. Wt: 178.23 g/mol
InChI Key: OOVXVHYLNJAOKN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-methylphenyl)urea is an organic compound belonging to the class of ureas. Ureas are known for their broad-spectrum biological activities and are widely used in various fields, including pharmaceuticals and agriculture. This compound is characterized by the presence of an ethyl group and a 4-methylphenyl group attached to the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-methylphenyl)urea can be synthesized through the reaction of 4-methylphenyl isocyanate with ethylamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with different functional groups.

Scientific Research Applications

1-Ethyl-3-(4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of fatty acids. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes.

Comparison with Similar Compounds

  • 1-Ethyl-3-(4-chlorophenyl)urea
  • 1-Ethyl-3-(4-fluorophenyl)urea
  • 1-Ethyl-3-(4-isobutylphenyl)urea

Comparison: 1-Ethyl-3-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., chlorine, fluorine, isobutyl), this compound may exhibit different reactivity and biological activity. The methyl group can influence the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar urea derivatives.

Properties

IUPAC Name

1-ethyl-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-11-10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVXVHYLNJAOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297118
Record name 1-ethyl-3-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84662-50-0
Record name NSC114141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-3-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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